Blonanserin D8

Bioanalytical method validation LC-MS/MS quantification Pharmacokinetic studies

Blonanserin D8 is the validated deuterated internal standard with piperazine-ring D8 labeling for simultaneous LC-MS/MS quantification of blonanserin and its primary N-desethyl metabolite. The +8 Da mass shift ensures co-elution and avoids label loss upon CYP3A4-mediated N-deethylation, a critical advantage over D5 variants. Validated per NMPA guidelines (LLOQ 0.1 ng/mL, R²>0.99, bias ≤±11.6%). Ideal for GLP PK, TDM, and bioequivalence studies. Inquire for pricing and bulk quantities.

Molecular Formula C23H30FN3
Molecular Weight 375.6 g/mol
Cat. No. B12429005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBlonanserin D8
Molecular FormulaC23H30FN3
Molecular Weight375.6 g/mol
Structural Identifiers
SMILESCCN1CCN(CC1)C2=NC3=C(CCCCCC3)C(=C2)C4=CC=C(C=C4)F
InChIInChI=1S/C23H30FN3/c1-2-26-13-15-27(16-14-26)23-17-21(18-9-11-19(24)12-10-18)20-7-5-3-4-6-8-22(20)25-23/h9-12,17H,2-8,13-16H2,1H3/i13D2,14D2,15D2,16D2
InChIKeyXVGOZDAJGBALKS-DBVREXLBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Blonanserin D8: A Deuterated Internal Standard and Tracer for Antipsychotic Bioanalysis and Metabolic Studies


Blonanserin D8 (AD-5423 D8) is a stable isotope-labeled analog of the atypical antipsychotic blonanserin, in which eight hydrogen atoms on the piperazine ring are replaced by deuterium atoms . Blonanserin itself is a potent dopamine D2/5-HT2A receptor antagonist (Ki = 0.142 nM and 0.812 nM, respectively) approved in Japan for the treatment of schizophrenia [1][2]. The D8-labeled form retains the pharmacological profile of the parent compound while providing a +8 Da mass shift, making it uniquely suited as an internal standard for quantitative LC-MS/MS bioanalysis and as a tracer for in vitro/in vivo metabolic investigations [3].

Why Blonanserin D5, D8, or Non-Deuterated Blonanserin Cannot Be Interchanged in Quantitative Bioanalytical Workflows


Generic substitution among blonanserin isotopic variants (D5, D8, or unlabeled) or non-deuterated blonanserin introduces critical analytical error in LC-MS/MS quantification. The D8 label provides a +8 Da mass shift that ensures co-elution with the native analyte while enabling distinct MS/MS transition monitoring (e.g., m/z 348.15→302.05 for N-desethyl blonanserin-D8 vs. m/z 340.15→297.05 for the unlabeled metabolite), a separation that non-deuterated or differently deuterated analogs cannot replicate without compromising assay selectivity [1]. Furthermore, the deuterium placement on the piperazine ring—the primary site of CYP3A4-mediated N-deethylation—means that the D8 label tracks the major metabolic pathway, whereas a D5 label on the ethyl side chain would be lost upon N-deethylation, rendering it unsuitable as an internal standard for simultaneous parent and metabolite quantification [2][3].

Blonanserin D8: Head-to-Head Quantitative Differentiation Evidence for Analytical Method Selection and Procurement


Validated LC-MS/MS Assay Selectivity: N-Desethyl Blonanserin-D8 as Internal Standard vs. Non-Deuterated Analog

In a validated HPLC-MS/MS method for simultaneous quantification of blonanserin and its active metabolite N-desethyl blonanserin in rat plasma, N-desethyl blonanserin-D8 was employed as the deuterated internal standard (IS). The MRM transition m/z 348.15→302.05 was monitored for the IS, distinct from m/z 340.15→297.05 for the unlabeled metabolite, eliminating cross-talk. The method achieved calibration linearity of R² > 0.99 over 0.1–100.0 ng/mL for both analytes, with accuracy and precision within ±11.6% bias across seven calibration standards [1]. This represents the first reported LC-MS/MS method for blonanserin that uses a deuterated IS to meet NMPA bioanalytical validation guidelines [2].

Bioanalytical method validation LC-MS/MS quantification Pharmacokinetic studies

Metabolic Pathway Tracking: D8 Label Retention on the Piperazine Ring During CYP3A4-Mediated N-Deethylation

Blonanserin is primarily metabolized by CYP3A4 via N-deethylation of the piperazine ring to form N-desethyl blonanserin, which retains approximately 50% of the parent's 5-HT2A affinity and 10% of D2/D3 affinity [1][2]. The D8 label is positioned on the piperazine ring, meaning the deuterium atoms are retained in the N-desethyl metabolite. This contrasts with Blonanserin D5, where the deuterium label is on the ethyl side chain and would be lost upon N-deethylation, rendering D5 incapable of tracking the major active metabolite . CYP3A4 gene polymorphism studies demonstrate that clearance of blonanserin varies dramatically among CYP3A4 variants—from 6.09% to 251.3% of wild-type activity—underscoring the necessity of a stable isotope-labeled internal standard that co-migrates with the metabolite through all metabolic pathways for accurate quantification in pharmacogenetic studies [3].

Drug metabolism CYP3A4 Isotope labeling

Pharmacokinetic Application: Quantitative Performance in a Rat Blonanserin-Poloxamer Thermosensitive Gel Study

The validated LC-MS/MS method using N-desethyl blonanserin-D8 as IS was applied to a pharmacokinetic study in Sprague-Dawley rats following subcutaneous injection of a blonanserin-poloxamer thermosensitive gel (2.25 mg/kg). Mean pharmacokinetic parameters quantified using the D8-IS method were: blonanserin Cmax = 16.23 ng/mL, tmax = 3.38 h, AUC₀–₉₆h = 434.98 ng·h/mL; N-desethyl blonanserin Cmax = 0.88 ng/mL, tmax = 10.10 h, AUC₀–₉₆h = 27.54 ng·h/mL [1]. The method demonstrated that the thermosensitive gel achieved a significant sustained-release profile compared to oral administration, with detectable plasma concentrations maintained over 96 hours. Stability studies confirmed that both analytes in plasma were stable at room temperature for 24 h, through 5 freeze-thaw cycles, and at -20°C for 180 days [2].

Pharmacokinetics Sustained-release formulation Preclinical bioanalysis

Isotopic Purity and Physicochemical Specifications: D8 vs. Other Deuterated Blonanserin Variants

Commercially available Blonanserin D8 is specified with chemical purity ≥98% and isotopic enrichment ≥98% (98 atom% D), with a molecular weight of 375.55 Da (C₂₃H₂₂D₈FN₃) . In comparison, Blonanserin D5 (C₂₃H₂₅D₅FN₃) has a molecular weight of 372.53 Da, providing only a +5 Da mass shift. The +8 Da shift of D8 provides superior separation from the unlabeled analyte in MS detection, reducing the risk of isotopic overlap between the internal standard and the analyte's natural isotopic envelope, especially at low nanogram-per-milliliter concentrations [1]. Blonanserin C-D8, while also carrying eight deuterium atoms, differs in molecular formula (C₂₁H₁₈D₈FN₃, MW 347.50) and is derived from a distinct blonanserin analog rather than the parent drug, making it unsuitable for blonanserin quantification .

Isotopic purity Procurement specifications Analytical reference standards

Blonanserin D8: High-Impact Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Regulatory-Compliant LC-MS/MS Bioanalysis of Blonanserin and N-Desethyl Blonanserin in Preclinical Pharmacokinetic Studies

For CROs and pharmaceutical labs conducting GLP-compliant pharmacokinetic studies of blonanserin formulations, Blonanserin D8 (as N-desethyl blonanserin-D8) serves as the only validated deuterated internal standard demonstrated to meet NMPA bioanalytical validation guidelines with calibration R² > 0.99, bias ≤ ±11.6%, and matrix effect control over the 0.1–100 ng/mL range [1]. The method has been successfully applied to a rat pharmacokinetic study of a blonanserin-poloxamer thermosensitive gel, providing directly transferable protocols [2].

CYP3A4 Pharmacogenetic and Drug-Drug Interaction Studies Requiring Simultaneous Parent and Metabolite Tracking

Given that CYP3A4 genetic variants alter blonanserin clearance from 6.09% to 251.3% of wild-type [1], accurate quantification of both blonanserin and its active N-desethyl metabolite is essential. Blonanserin D8, with its piperazine-ring deuterium placement, is uniquely suited to serve as IS for both analytes because the D8 label is retained through N-deethylation—unlike the D5 variant, whose label is lost [2]. This makes D8 the preferred internal standard for in vitro CYP3A4 phenotyping and clinical DDI studies involving blonanserin.

Therapeutic Drug Monitoring of Blonanserin Transdermal Patch Formulations

Blonanserin transdermal patches produce stable plasma concentrations with a maximum/minimum fluctuation ratio of only 1.10 at steady state and D2 receptor occupancy changes <20% upon missed doses [1]. The high sensitivity of the D8-IS LC-MS/MS method (LLOQ 0.1 ng/mL) enables precise quantification of these low, stable plasma levels, supporting therapeutic drug monitoring programs and bioequivalence studies for generic transdermal formulations [2].

Development and Quality Control of Sustained-Release Antipsychotic Formulations

The validated D8-IS method has demonstrated the ability to track blonanserin plasma concentrations over 96 hours following a single subcutaneous injection of a sustained-release gel [1]. With documented long-term plasma stability at -20°C for 180 days and through 5 freeze-thaw cycles [2], this methodology is directly applicable to formulation screening, stability testing, and QC release assays for novel sustained-release antipsychotic products.

Quote Request

Request a Quote for Blonanserin D8

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.